molecular formula C6H3BrClNO2 B569137 4-Bromo-6-chloropicolinic acid CAS No. 1060805-66-4

4-Bromo-6-chloropicolinic acid

Cat. No.: B569137
CAS No.: 1060805-66-4
M. Wt: 236.449
InChI Key: LURFXJAIIJVQFA-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4-Bromo-6-chloropicolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves interactions with amino acid residues in the active site of the enzyme. Additionally, this compound can influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation and reduction of the compound. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration and biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization in the nucleus can affect gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloropicolinic acid typically involves multi-step reactions. One common method includes the bromination and chlorination of picolinic acid derivatives. For instance, the reaction may start with the bromination of 6-chloropicolinic acid using phosphorus (V) oxybromide and N,N-dimethylformamide at elevated temperatures, followed by chlorination with trichlorophosphate . The final step often involves oxidation using potassium permanganate in the presence of sodium hydroxide under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloropicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and catalysts (e.g., palladium) are commonly used.

    Oxidation Reactions: Potassium permanganate and other strong oxidizing agents are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinic acid derivatives, while oxidation and reduction reactions can produce different carboxylic acid derivatives .

Scientific Research Applications

4-Bromo-6-chloropicolinic acid has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6-chloropicolinic acid is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-bromo-6-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURFXJAIIJVQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704407
Record name 4-Bromo-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060805-66-4
Record name 4-Bromo-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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